molecular formula C12H13F3N2O2S2 B2845665 1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole CAS No. 868218-11-5

1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole

Cat. No.: B2845665
CAS No.: 868218-11-5
M. Wt: 338.36
InChI Key: HGBOMNZZSRTGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methylsulfonyl group, a trifluoromethyl-substituted phenyl group, and a dihydroimidazole ring

Scientific Research Applications

1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its molecular structure and the context in which it is used. For example, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if this compound is highly reactive or toxic, it could pose safety hazards. Proper handling and disposal procedures would be necessary to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its physical and chemical properties, investigations into its reactivity and stability, and research to explore its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the use of trifluoromethyl-substituted benzyl halides in nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfoxides back to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfonyl or trifluoromethyl-substituted phenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Substituted imidazole derivatives.

Comparison with Similar Compounds

  • 1-Methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-benzimidazole
  • 1-Methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-thiazole
  • 1-Methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-oxazole

Comparison: 1-(methylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole is unique due to its dihydroimidazole ring, which imparts distinct chemical and biological properties compared to similar compounds with benzimidazole, thiazole, or oxazole rings

Properties

IUPAC Name

1-methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2S2/c1-21(18,19)17-6-5-16-11(17)20-8-9-3-2-4-10(7-9)12(13,14)15/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBOMNZZSRTGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.